
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is a complex organic compound with a molecular formula of C14H20N6S2 and a molecular weight of 336.4788 . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure. Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of thiosemicarbazides with ethylenediamine under acidic conditions. The reaction conditions include heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like halides (Cl-, Br-) can substitute the prop-2-enylsulfanyl groups.
Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) can add to the triazole ring.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives with fewer double bonds.
Substitution: : Formation of halogenated derivatives.
Nucleophilic Addition: : Formation of new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Potential use in drug development for treating infections and other diseases.
Industry: : Utilized in the production of materials with specific properties, such as corrosion resistance.
Mecanismo De Acción
The mechanism by which 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target organism.
Comparación Con Compuestos Similares
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole: is unique due to its specific structural features, such as the presence of two prop-2-enylsulfanyl groups and two ethyl groups. Similar compounds include:
4-Ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole
5-Prop-2-enylsulfanyl-1,2,4-triazole
4-Ethyl-1,2,4-triazole
These compounds differ in the number and position of substituents, which can affect their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S2/c1-5-9-21-13-17-15-11(19(13)7-3)12-16-18-14(20(12)8-4)22-10-6-2/h5-6H,1-2,7-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFHJMITYXLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=NN=C(N2CC)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
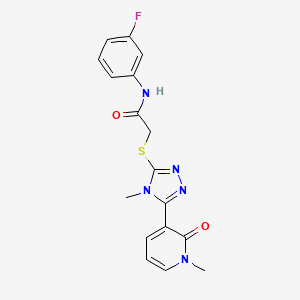
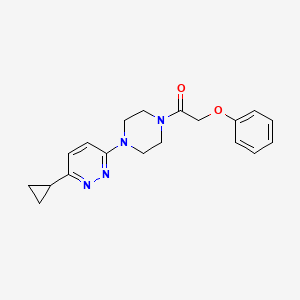
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2609537.png)
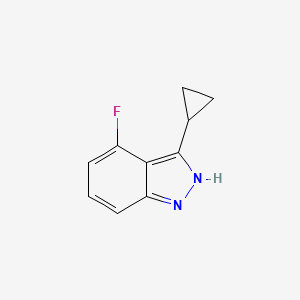
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2609539.png)
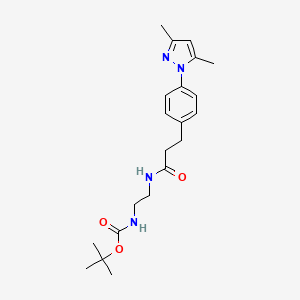
![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea](/img/structure/B2609542.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B2609543.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2609546.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)
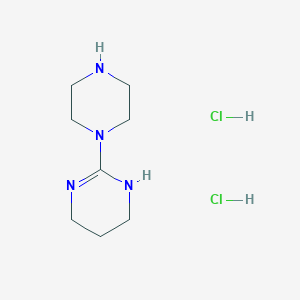
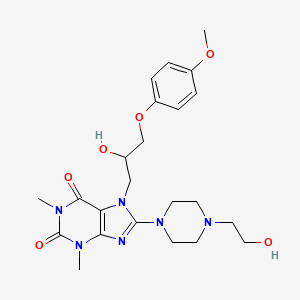
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIMETHOXYBENZOATE](/img/structure/B2609556.png)
